![molecular formula C11H5N B14428222 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene CAS No. 85651-24-7](/img/structure/B14428222.png)
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its high strain energy and compact structure, which makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions under controlled conditions to form the pentacyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of bonds and the desired molecular configuration .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of strain energy and molecular stability in pentacyclic structures.
Biology: Researchers investigate its potential interactions with biological molecules, which could lead to new insights into molecular biology and biochemistry.
Medicine: The compound’s unique structure may offer potential therapeutic applications, particularly in drug design and development.
Industry: Its high strain energy and stability make it a candidate for materials science research, particularly in the development of high-performance materials
Mechanism of Action
The mechanism of action of 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into certain molecular pathways, potentially inhibiting or activating specific biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- Tetracyclo[6.3.1.0{2,7}.0{3,5}]dodeca-1,3(5),6,8,10-pentaene
Uniqueness
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene stands out due to its specific pentacyclic structure, which imparts high strain energy and stability. This makes it particularly interesting for research in high-energy materials and potential therapeutic applications .
Properties
CAS No. |
85651-24-7 |
|---|---|
Molecular Formula |
C11H5N |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene |
InChI |
InChI=1S/C11H5N/c1-5-2-7-8(3-5)11-9-4-6(1)10(7)12(9)11/h1-2,4H,3H2 |
InChI Key |
QBYHEXCYNMDADM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C4C(=C2)C1=C5N4C5=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
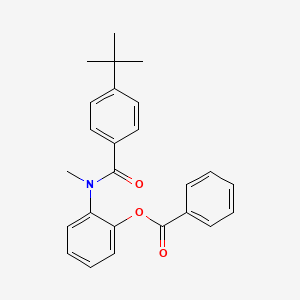
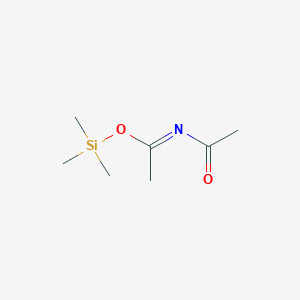

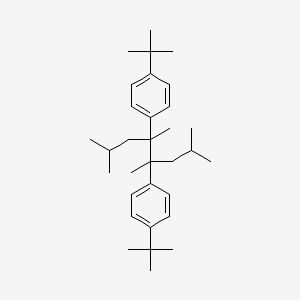
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
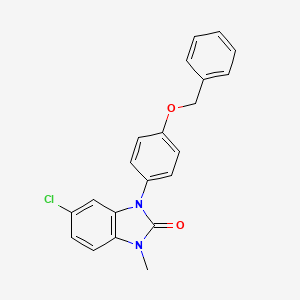
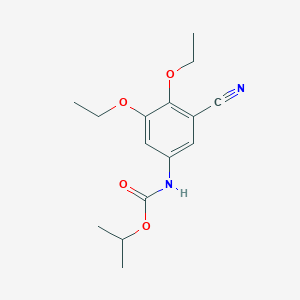
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
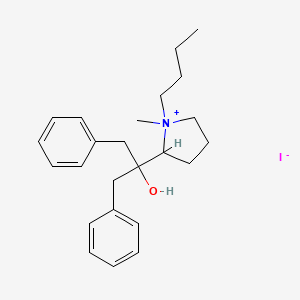

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)

